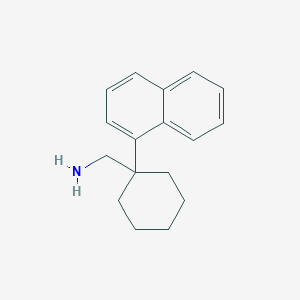![molecular formula C10H19N5O B256294 5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B256294.png)
5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one, commonly known as DMABN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazine derivatives and is known for its unique properties such as its ability to act as a fluorescent probe and its potential use as a therapeutic agent.
Scientific Research Applications
DMABN has been widely studied for its potential applications in scientific research. One of the most common uses of DMABN is as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. DMABN has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a useful tool for studying metal ion homeostasis in biological systems.
In addition to its use as a fluorescent probe, DMABN has also been studied for its potential therapeutic applications. DMABN has been shown to exhibit antitumor activity in vitro against a variety of cancer cell lines, including breast, colon, and lung cancer. DMABN has also been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.
Mechanism of Action
The mechanism of action of DMABN is not fully understood, but it is believed to involve the chelation of metal ions and the formation of reactive oxygen species (ROS). DMABN has been shown to induce apoptosis in cancer cells, which may be due to its ability to generate ROS and cause oxidative stress.
Biochemical and Physiological Effects
DMABN has been shown to have a variety of biochemical and physiological effects. In addition to its ability to chelate metal ions and generate ROS, DMABN has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. DMABN has also been shown to modulate the activity of ion channels such as the potassium channel, which may contribute to its antitumor activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMABN is its ability to act as a fluorescent probe for the detection of metal ions. DMABN has been shown to exhibit high selectivity and sensitivity towards metal ions, making it a useful tool for studying metal ion homeostasis in biological systems. However, one of the limitations of DMABN is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several potential future directions for research on DMABN. One area of interest is the development of DMABN-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the development of DMABN-based fluorescent probes for the detection of metal ions in vivo. Additionally, further studies are needed to elucidate the mechanism of action of DMABN and its potential side effects.
Synthesis Methods
The synthesis of DMABN involves the reaction of 4-(dimethylamino)butylamine with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to yield DMABN. This method has been reported to yield DMABN in high purity and yield.
properties
Product Name |
5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
Molecular Formula |
C10H19N5O |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
5-[4-(dimethylamino)butylamino]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H19N5O/c1-8-9(12-10(16)14-13-8)11-6-4-5-7-15(2)3/h4-7H2,1-3H3,(H2,11,12,14,16) |
InChI Key |
RUYZBORDVVXRQN-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NCCCCN(C)C |
Canonical SMILES |
CC1=NNC(=O)N=C1NCCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide](/img/structure/B256211.png)

![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide](/img/structure/B256219.png)
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)
![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)
![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)
![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256241.png)


![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)

![3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B256250.png)